molecular formula C9H10N2O4 B175725 (4-Nitro-benzylamino)-acetic acid CAS No. 1727-14-6

(4-Nitro-benzylamino)-acetic acid

Cat. No. B175725
CAS RN: 1727-14-6
M. Wt: 210.19 g/mol
InChI Key: WNQZQOVOWAVAHI-UHFFFAOYSA-N
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Description

“(4-Nitro-benzylamino)-acetic acid” is a chemical compound with the molecular formula C9H10N2O4 . It is also known by other names such as “(4-Nitrobenzyl)glycine”, “2-((4-nitrobenzyl)amino)aceticacid”, “Glycine, N-[(4-nitrophenyl)methyl]-”, and "2-[(4-Nitrophenyl)methylamino]acetic acid" .


Synthesis Analysis

The synthesis of “(4-Nitro-benzylamino)-acetic acid” or similar compounds has been studied in various contexts . For instance, one study reported the chemical reaction of 4-nitrobenzaldehyde and glycine leading to the formation of a new compound .


Molecular Structure Analysis

The molecular structure of “(4-Nitro-benzylamino)-acetic acid” can be analyzed using various techniques . Modern mass spectrometry (MS) technologies have provided a versatile platform that can be combined with a large number of techniques to analyze protein structure and dynamics .


Chemical Reactions Analysis

The chemical reactions involving “(4-Nitro-benzylamino)-acetic acid” or similar compounds have been explored in different studies . For example, one study discussed the chemical reaction of 4-nitrobenzaldehyde and glycine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Nitro-benzylamino)-acetic acid” can be found in various sources . These properties are fundamental prerequisites to assessments of chemical emissions, fate, hazard, exposure, and risks .

Scientific Research Applications

Chemical Reactions and Derivatives

  • Research has demonstrated the reaction of 2-benzylamino-1,4-naphthoquinone with nitrosylsulfuric acid in acetic acid, leading to various heterocyclization products. This includes 2-phenylnaphtho[2,1-d]oxazol-4,5-dione and N-(3-nitro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzamide, which are relevant to the study of (4-Nitro-benzylamino)-acetic acid derivatives (Gornostaev et al., 2019).

  • Treatment of 4-(substituted amino)-6-chloro-5-nitropyrimidines, including benzylamino derivatives, with dilute acetic acid has been shown to produce 3-(substituted amino)-3-amino-2-nitroacrylonitrile derivatives, leading to a better understanding of cyclization reactions (Clark, Curphey & Southon, 1974).

Spectroscopic and Structural Studies

  • Molecular structure and optoelectronic properties of compounds related to (4-Nitro-benzylamino)-acetic acid have been studied, providing insight into their spectroscopic characteristics (Khemalapure et al., 2019).

  • A study on a new monoclinic form of 4-nitro­phenyl­acetic acid, a compound structurally similar to (4-Nitro-benzylamino)-acetic acid, has provided valuable information on its molecular conformation and intermolecular contacts, enhancing the understanding of such compounds' structural properties (Kennedy & Moraes, 2016).

Environmental Applications

  • The use of (4-Nitro-benzylamino)-acetic acid derivatives in environmental contexts, such as the purification of water using UV-illuminated suspensions, has been researched. This includes the degradation and mineralization of contaminants like 4-chlorophenol (Matthews, 1990).

  • Supercritical Water Oxidation (SCWO) techniques have been employed for the efficient destruction of waste materials, including acetic acid and nitrophenols. This highlights the potential environmental applications of (4-Nitro-benzylamino)-acetic acid and its derivatives (Shanableh & Gloyna, 1991).

Safety And Hazards

The safety and hazards of “(4-Nitro-benzylamino)-acetic acid” can be found in safety data sheets . These documents provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Relevant Papers Relevant papers on “(4-Nitro-benzylamino)-acetic acid” include studies on the diastereoselective synthesis of an industrially relevant 4-aminopentanoic acid , the characterization and molecular modeling of a pharmaceutical co-crystal , and the biodegradation of 4-nitrobenzoate, 4-aminobenzoate, and their mixtures .

properties

IUPAC Name

2-[(4-nitrophenyl)methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c12-9(13)6-10-5-7-1-3-8(4-2-7)11(14)15/h1-4,10H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQZQOVOWAVAHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442751
Record name (4-Nitro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Nitro-benzylamino)-acetic acid

CAS RN

1727-14-6
Record name (4-Nitro-benzylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KE Sexton, HT Lee, M Massa, J Padia, WC Patt… - Bioorganic & medicinal …, 2003 - Elsevier
Compounds of the general structure A and B were investigated for their activity as lipoprotein(a), [Lp(a)], assembly (coupling) inhibitors. SAR around the amino acid derivatives (…
Number of citations: 14 www.sciencedirect.com

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